N-[Bis(4-fluorophenyl)methyl]prop-2-enamide
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Overview
Description
N-[Bis(4-fluorophenyl)methyl]prop-2-enamide: is a chemical compound with the molecular formula C17H15F2NO It is characterized by the presence of two 4-fluorophenyl groups attached to a central nitrogen atom, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Bis(4-fluorophenyl)methyl]prop-2-enamide typically involves the reaction of 4-fluorobenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient mixing and temperature control systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[Bis(4-fluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-[Bis(4-fluorophenyl)methyl]prop-2-enamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can serve as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated groups may provide desirable properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[Bis(4-fluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorinated phenyl groups may enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The prop-2-enamide moiety may also play a role in the compound’s overall biological activity by influencing its solubility and distribution within biological systems.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]prop-2-enamide: This compound is similar in structure but lacks the second 4-fluorophenyl group.
N-[Bis(4-chlorophenyl)methyl]prop-2-enamide: This compound has chlorine atoms instead of fluorine atoms on the phenyl groups.
N-[Bis(4-methylphenyl)methyl]prop-2-enamide: This compound has methyl groups instead of fluorine atoms on the phenyl groups.
Uniqueness: N-[Bis(4-fluorophenyl)methyl]prop-2-enamide is unique due to the presence of two 4-fluorophenyl groups, which may impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c1-2-15(20)19-16(11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h2-10,16H,1H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFXTIDFMODCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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